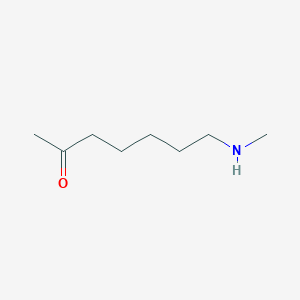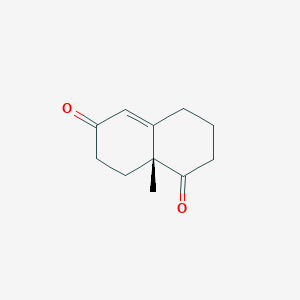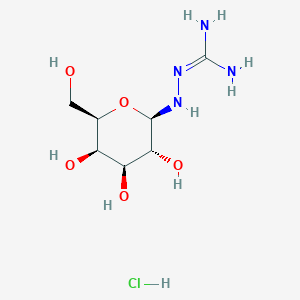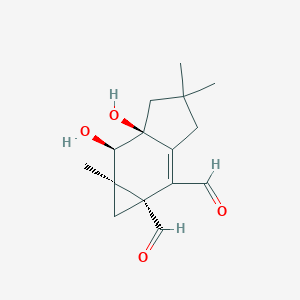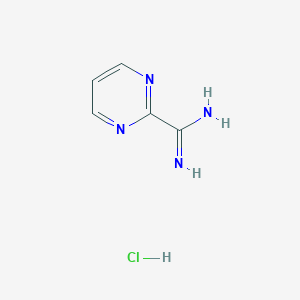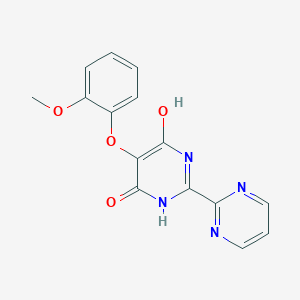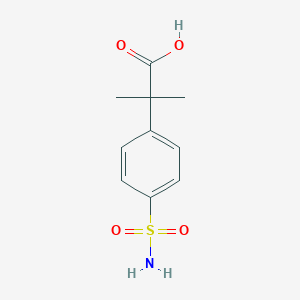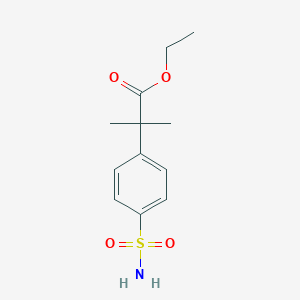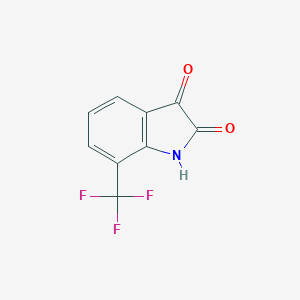
7-Trifluoromethylisatin
概述
描述
7-(三氟甲基)-1H-吲哚-2,3-二酮是一种属于吲哚家族的化学化合物,其特征是在第7位有一个三氟甲基,在第2位和第3位有一个二酮结构。 吲哚衍生物因其生物活性及其在医药、农用化学品和材料科学等各个领域的应用而广为人知 .
准备方法
合成路线和反应条件: 一种常用的方法是在温和条件下使用三氟甲磺酸钠 (CF₃SO₂Na) 对吲哚进行无金属氧化三氟甲基化 。这种方法可以选择性地在目标位置引入三氟甲基,从而高效地生成目标化合物。
工业生产方法: 7-(三氟甲基)-1H-吲哚-2,3-二酮的工业生产可能涉及使用类似方法的大规模合成,并针对产量和纯度进行优化。 连续流动反应器和绿色化学原理的使用,例如溶剂回收和节能工艺,可以提高生产的可持续性和成本效益 .
化学反应分析
反应类型: 7-(三氟甲基)-1H-吲哚-2,3-二酮会经历各种化学反应,包括:
氧化: 该化合物可以被氧化生成更复杂的衍生物。
还原: 还原反应可以改变二酮结构,从而生成不同的吲哚衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物包括各种取代的吲哚,根据引入的官能团的不同,它们可以表现出不同的生物和化学特性 .
科学研究应用
7-(三氟甲基)-1H-吲哚-2,3-二酮在科学研究中具有多种应用:
化学: 它作为合成更复杂分子和材料的构建单元。
生物学: 该化合物用于研究酶相互作用和代谢途径。
工业: 该化合物用于生产农用化学品和特种化学品.
作用机制
7-(三氟甲基)-1H-吲哚-2,3-二酮的作用机制涉及其与特定分子靶标(例如酶和受体)的相互作用。三氟甲基增强了化合物的亲脂性和稳定性,使其能够有效地与靶标结合并调节其活性。 这可能导致各种生物效应,包括抑制酶活性并改变细胞信号通路 .
类似化合物:
7-(三氟甲基)-1H-吲哚: 缺少二酮结构,但共享三氟甲基。
1H-吲哚-2,3-二酮: 缺少三氟甲基,但具有二酮结构。
7-(三氟甲基)-1H-吲哚-3-甲醛: 同时包含三氟甲基和在第3位的醛基.
独特性: 7-(三氟甲基)-1H-吲哚-2,3-二酮的独特性在于三氟甲基和二酮结构的结合,赋予了其独特的化学和生物特性。
相似化合物的比较
7-(Trifluoromethyl)-1H-indole: Lacks the dione structure but shares the trifluoromethyl group.
1H-Indole-2,3-dione: Lacks the trifluoromethyl group but has the dione structure.
7-(Trifluoromethyl)-1H-indole-3-carboxaldehyde: Contains both the trifluoromethyl group and an aldehyde group at the 3rd position.
Uniqueness: 7-(Trifluoromethyl)-1H-indole-2,3-dione is unique due to the combination of the trifluoromethyl group and the dione structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
7-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLDJTXXAYVWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345455 | |
| Record name | 7-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-12-8 | |
| Record name | 7-Trifluoromethylisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Trifluoromethylisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Trifluoromethyl)isatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-TRIFLUOROMETHYLISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 7-trifluoromethylisatin differ from that of 5-iodoisatin?
A1: While both 5-iodoisatin and this compound exhibit hydrogen bonding patterns, their overall crystal packing differs. [] this compound molecules arrange themselves into sheets composed of centrosymmetric R(2)2(8) and R(6)6(34) rings connected by N-H...O and C-H...O hydrogen bonds. [] In contrast, 5-iodoisatin forms chains of rings linked by N-H...O and C-H...O hydrogen bonds, with these chains further interconnected into sheets via iodo-carbonyl interactions. [] This difference highlights how the position and nature of substituents on the isatin scaffold can influence intermolecular interactions and consequently, the crystal packing arrangement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
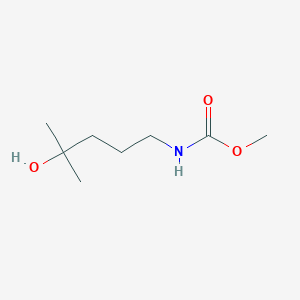
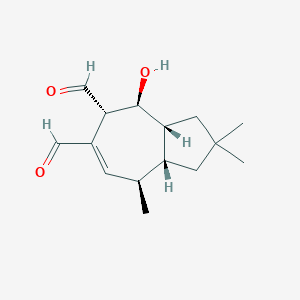
![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)
